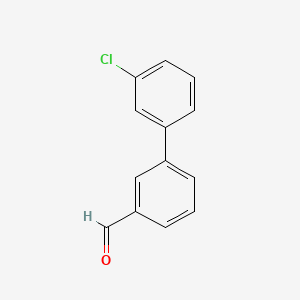

3-(3-Chlorophenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQURWBRLRLXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362643 | |

| Record name | 3-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-60-0 | |

| Record name | 3-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400745-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde (CAS No. 400745-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)benzaldehyde, also known as 3'-Chlorobiphenyl-3-carbaldehyde, is a biphenyl carbaldehyde derivative with significant potential as a versatile building block in organic synthesis. Its structure, featuring two phenyl rings with chloro and formyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The biphenyl core is a common motif in many pharmaceuticals, such as the anti-inflammatory drug flurbiprofen and the fungicide boscalid. The aldehyde group is highly reactive and can undergo a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing reactions, understanding its behavior in different solvents, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 400745-60-0 | , |

| Molecular Formula | C₁₃H₉ClO | , |

| Molecular Weight | 216.66 g/mol | , |

| Boiling Point | 362.5°C at 760 mmHg | |

| Density | 1.214 g/cm³ | |

| Purity | Typically ≥95% | , |

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

A plausible and efficient synthetic route involves the coupling of 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1] The choice of a palladium catalyst and a suitable base is crucial for the success of this reaction.

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Detailed Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base like potassium carbonate (2.0-3.0 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in biphasic systems.[2]

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic and Analytical Data

Characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm) and a complex pattern of aromatic protons in the range of 7.2-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group around 190-192 ppm, along with a series of signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 216.66.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.

-

Scaffold for Novel Compounds: The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient starting point for the synthesis of new drug candidates. The aldehyde functionality allows for the introduction of diverse chemical moieties through reactions like reductive amination, Wittig reactions, and condensations.

-

Synthesis of Heterocyclic Compounds: Benzaldehyde derivatives are essential in the synthesis of various heterocyclic compounds which are core structures in many pharmaceuticals.[3]

-

Potential in Antidepressant Research: Trazodone analogues, which have shown dual 5-HT1A/5-HT7 affinity and antidepressant-like activity, have been synthesized using substituted phenylpiperazines.[2] this compound could serve as a precursor to similar structures.

Sources

Physical and chemical properties of 3-(3-Chlorophenyl)benzaldehyde

An In-Depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 400745-60-0), a biphenyl carbaldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura cross-coupling, and explores its chemical reactivity and potential applications. As a versatile bifunctional building block, this compound offers a unique combination of a reactive aldehyde group and a tunable biphenyl scaffold, making it a valuable precursor for complex molecular architectures. This guide is intended for scientists and drug development professionals, offering both foundational data and field-proven insights into the practical utilization of this compound.

Introduction

Contextualization within Biphenyl Carbaldehyde Chemistry

Biphenyls represent a privileged structural class in chemistry, characterized by two phenyl rings linked by a C-C single bond. This arrangement allows for rotational flexibility and electronic communication between the rings, leading to distinct chemical behaviors.[1] The introduction of a carbaldehyde (–CHO) group transforms the biphenyl into a highly versatile synthetic intermediate.[1] The aldehyde functionality is a reactive hub, amenable to a wide range of transformations including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones.[1] this compound is a member of this class, where the substitution pattern—a meta-chloro group on one ring and a meta-formyl group on the other—presents a unique electronic and steric profile for targeted synthesis.

Significance in Contemporary Organic Synthesis

The true value of this compound lies in its potential as a sophisticated building block. Substituted biphenyls are foundational to numerous commercial products, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] The aldehyde handle on this specific compound provides a direct entry point for constructing more complex derivatives. Its structure is particularly relevant in drug discovery, where biphenyl moieties are often employed to probe hydrophobic pockets in protein targets, and in materials science, where such rigid scaffolds can be incorporated into novel polymers or ligands for catalysis.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 400745-60-0 | [1] |

| Molecular Formula | C₁₃H₉ClO | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| InChI | InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | [1] |

| SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Predicted: White to off-white solid or oil | Based on similar biphenyl compounds. |

| Boiling Point | Data not available | Expected to be >300 °C at atmospheric pressure. |

| Melting Point | Data not available | |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Based on its nonpolar biphenyl core.[3] |

Synthesis and Mechanistic Insights

Preferred Synthetic Route: The Suzuki-Miyaura Cross-Coupling

From a retrosynthetic perspective, the most efficient and reliable method for constructing the C-C bond between the two aryl rings of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[1] The choice of this pathway avoids the harsh conditions and poor regioselectivity associated with older methods like Friedel-Crafts arylations. A plausible and effective strategy involves coupling 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of Toluene and Water as the solvent. To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in a well-understood catalytic cycle. Understanding this mechanism allows for rational troubleshooting and optimization.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two key functional regions: the aldehyde group and the biphenyl system.

Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the basis for its most common and useful transformations.

-

Oxidation: Can be readily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This provides access to a different class of biphenyl derivatives.

-

Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to [3-(3-chlorophenyl)phenyl]methanol, providing a primary alcohol for further functionalization.

-

Condensation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of heterocyclic compounds and ligands.

-

Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig reaction to form alkenes, or in aldol-type condensations to build more complex carbon skeletons.[4]

Reactivity of the Biphenyl Core

The two aromatic rings can undergo electrophilic aromatic substitution (EAS). The substitution pattern will be directed by the existing groups. The formyl group is a meta-director and deactivating, while the chloro group is ortho-, para-directing but also deactivating. Further substitution via EAS would likely require forcing conditions and may lead to mixtures of isomers.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of spectroscopic techniques. The table below summarizes the expected spectral data based on its structure and data from analogous compounds.[5][6][7]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ ~10.0 ppm (s, 1H): Aldehyde proton (CHO). Highly deshielded. δ ~7.4 - 8.0 ppm (m, 8H): Complex multiplet region for the eight non-equivalent aromatic protons on the two phenyl rings. |

| ¹³C NMR | δ ~192 ppm: Carbonyl carbon (C=O). δ ~125 - 145 ppm: Multiple signals for the 12 aromatic carbons, including the two ipso-carbons of the biphenyl linkage. |

| IR (Infrared) | ~1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde. ~2820, 2720 cm⁻¹ (medium): C-H stretch (Fermi doublet) of the aldehyde. ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~800-600 cm⁻¹ (strong): C-Cl stretch. |

| Mass Spec (MS) | M⁺ = 216.03: Molecular ion peak. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature. |

Applications in Research and Development

Precursor in Medicinal Chemistry

The biphenyl scaffold is a common feature in many approved drugs. This compound is an attractive starting point for generating libraries of novel compounds for biological screening. For example, it can be used to synthesize trazodone analogues, which have shown antidepressant-like activity by targeting serotonin receptors like 5-HT1A.[8] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR) in lead optimization campaigns.

Building Block in Materials Science

The rigid and conjugated nature of the biphenyl core makes it suitable for applications in materials science. Derivatives of this compound could be explored for:

-

Ligand Synthesis: The aldehyde can be converted into chelating groups (e.g., imines, oximes) to create ligands for transition metal catalysts.[1]

-

Organic Electronics: The biphenyl structure could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

Table 4: GHS Hazard Information (Inferred)

| Hazard | Classification | Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing vapor/mist.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PubChem. 3-(4-Chlorophenyl)benzaldehyde. [Link]

-

PubChem. 3-[(3-Chlorobenzyl)oxy]benzaldehyde. [Link]

-

PubChem. 3-Chlorobenzaldehyde. [Link]

-

Chemsrc. 3-Chlorobenzaldehyde. [Link]

-

Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. ResearchGate. [Link]

-

Loba Chemie. 3-CHLOROBENZALDEHYDE MSDS. [Link]

-

PrepChem. Preparation of 3-chlorobenzaldehyde. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ChemSynthesis. 3-chlorobenzaldehyde. [Link]

-

Partyka, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link]

-

Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Tolstorozhev, G. B., et al. (2019). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

Sources

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. 3-(4-Chlorophenyl)benzaldehyde | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorobenzaldehyde | CAS#:587-04-2 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

3-(3-Chlorophenyl)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted biphenyl carbaldehyde of significant interest in modern organic synthesis. The document details the compound's core physicochemical properties, spectroscopic signature, and principal synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction. We explore the mechanistic underpinnings of its synthesis, its potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 3'-Chloro-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic compound featuring a biphenyl core. This structure is functionalized with a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other, both at the meta-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.

Key Identifiers and Properties

The fundamental properties and identifiers for this compound are summarized below. These values are critical for both theoretical modeling and practical laboratory applications.

| Property | Value | Source |

| IUPAC Name | 3'Chloro-[1,1'-biphenyl]-3-carbaldehyde | N/A |

| CAS Number | 400745-60-0 | [1] |

| Molecular Formula | C₁₃H₉ClO | Derived |

| Molecular Weight | 216.66 g/mol | Derived |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 106-109 °C | [2] |

| Boiling Point | 137 °C at 3 torr | [2]* |

*Note: Physical property data is for the isomeric compound 4-(3-Chlorophenyl)benzaldehyde and should be considered an approximation.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[3][4]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the aldehyde group. A sharp peak around 1700-1710 cm⁻¹ corresponds to the C=O carbonyl stretch. Additionally, two weaker C-H stretching bands for the aldehyde proton should appear between 2700-2850 cm⁻¹ .[5] Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum will provide clear diagnostic signals. The most downfield signal will be a singlet for the aldehyde proton (–CHO) , expected around δ 9.9-10.1 ppm . The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of multiplets corresponding to the eight protons on the disubstituted biphenyl rings.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal significantly downfield, around δ 190-195 ppm . The spectrum will also show twelve distinct signals in the aromatic region (δ 120-145 ppm) for the carbons of the biphenyl core.

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry should reveal a molecular ion peak (M⁺) at m/z ≈ 216 , corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would also be expected.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust pathway for forming carbon-carbon bonds between aryl halides and arylboronic acids.

The synthesis involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Protocol

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition : Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via cannula or syringe.

-

Reaction : Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up : Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Isolation : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure this compound.

Mechanistic Insight: The Suzuki Catalytic Cycle

The success of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently constructs the C-C bond while regenerating the active catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation : The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its 3-chlorophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups (the benzaldehyde and chlorophenyl moieties) are eliminated from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Applications in Research and Drug Development

Substituted biphenyls are privileged structures in medicinal chemistry and materials science due to their rigid yet conformationally flexible nature.[1] this compound serves as a key precursor for a variety of high-value compounds.

-

Medicinal Chemistry : The biphenyl motif is central to numerous pharmaceuticals, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] Aldehydes are highly versatile functional groups that can be readily converted into amines, alcohols, carboxylic acids, and heterocycles. This compound is therefore an ideal starting point for synthesizing libraries of novel biphenyl derivatives for screening as potential drug candidates. For instance, it could be used in the synthesis of analogues of trazodone, an antidepressant, where arylpiperazine moieties are key pharmacophores.[6]

-

Materials Science : Biphenyl derivatives are foundational components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific substitution pattern of this compound can be used to fine-tune the electronic and photophysical properties of these materials.

Safety, Handling, and Disposal

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While specific toxicity data for this compound is limited, information from related structures like 3-chlorobenzaldehyde provides a strong basis for safety protocols.[7][8][9][10]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the following GHS classifications:

Signal Word: Warning

Recommended Handling and Storage

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and safety shower.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

-

Handling Precautions : Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8] Disposal should be handled by a licensed professional waste disposal service.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Chemsrc. (2024). 3-Chlorobenzaldehyde | CAS#:587-04-2.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chlorobenzaldehyde.

- ChemicalBook. (n.d.). 3-[(3-CHLOROBENZYL)OXY]BENZALDEHYDE synthesis.

- Sigma-Aldrich. (n.d.). 3-(3-Chlorophenyl)propionaldehyde 95.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (2024). 3-Chlorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 3-[(3-Chlorobenzyl)oxy]benzaldehyde. PubChem Compound Database. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). 3-Chloro Benzaldehyde MATERIAL SAFETY DATA SHEET.

-

NIST. (n.d.). Benzaldehyde, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Loba Chemie. (2016). 3-CHLOROBENZALDEHYDE MSDS.

- Sigma-Aldrich. (n.d.). 3-Chlorobenzaldehyde 97%.

- Sigma-Aldrich. (n.d.). 3-Chlorobenzaldehyde 97%.

- Benchchem. (n.d.). This compound | 400745-60-0.

- ECHEMI. (n.d.). 587-04-2, 3-Chlorobenzaldehyde Formula.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

- Lab-Chemicals.Com. (n.d.). Benzaldehyde, 3-[(3-chlorophenyl)methoxy]-.

- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.

-

Stary, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Retrieved from [Link]

- Chemwill Asia Co., Ltd. (n.d.). 4-(3-Chlorophenyl)-benzaldehyde, CasNo.400744-49-2.

- University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

Fujita Health University. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer. PubMed. Retrieved from [Link]

- Chemistry Stack Exchange. (2025). Structure of an unknown compound.

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

- OTAVAchemicals. (n.d.). Compound 3-benzyl-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione.

Sources

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. chemwill.lookchem.com [chemwill.lookchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Chlorophenyl)benzaldehyde

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the elucidation of molecular structures in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-(3-Chlorophenyl)benzaldehyde, a biphenyl derivative of significant interest as a versatile building block in organic synthesis.[1] The presence of two distinct, substituted aromatic rings and a reactive aldehyde functionality creates a unique and illustrative spectral fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but a detailed interpretation grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, a systematic numbering scheme is applied to the molecular structure of this compound. The benzaldehyde ring is designated as Ring A, and the chlorophenyl ring as Ring B.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment, quantity, and connectivity of hydrogen atoms within a molecule. The spectrum is characterized by chemical shifts (δ), signal integration, and spin-spin coupling multiplicities.

Core Principles of ¹H NMR Interpretation

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms and electron-withdrawing groups (like carbonyls and halogens) decrease the electron density around a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).[2][3] Protons on aromatic rings typically resonate in the δ 6.5–8.5 ppm region due to the ring current effect.[4][5]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into characteristic patterns (e.g., singlet, doublet, triplet) as described by the n+1 rule. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

Predicted ¹H NMR Spectral Data for this compound

The following table summarizes the anticipated ¹H NMR data. The chemical shifts are estimated based on data for analogous structures like 3-chlorobenzaldehyde and substituted biphenyls.[6][7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-α (Aldehyde) | 10.05 - 10.15 | 1H | s (singlet) | N/A |

| H-2 | 8.10 - 8.20 | 1H | t (triplet) | J ≈ 1.7 (meta) |

| H-6 | 7.95 - 8.05 | 1H | dt (doublet of t) | J ≈ 7.7 (ortho), 1.5 (meta) |

| H-4 | 7.85 - 7.95 | 1H | dt (doublet of t) | J ≈ 7.7 (ortho), 1.5 (meta) |

| H-5 | 7.60 - 7.70 | 1H | t (triplet) | J ≈ 7.7 (ortho) |

| H-2' | 7.65 - 7.75 | 1H | t (triplet) | J ≈ 1.9 (meta) |

| H-6' | 7.55 - 7.65 | 1H | m (multiplet) | - |

| H-4' | 7.50 - 7.60 | 1H | m (multiplet) | - |

| H-5' | 7.45 - 7.55 | 1H | t (triplet) | J ≈ 7.9 (ortho) |

Detailed Interpretation

-

Aldehyde Proton (H-α): The proton of the aldehyde group is the most deshielded in the molecule, appearing as a sharp singlet far downfield around δ 10.1 ppm.[9] This significant downfield shift is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. Its singlet multiplicity arises from the absence of any neighboring protons.

-

Aromatic Protons (Ring A): The four protons on the benzaldehyde ring are all deshielded by the electron-withdrawing aldehyde group.

-

H-2 is ortho to the biphenyl linkage and meta to the aldehyde. It is expected to appear as a narrow triplet due to meta-coupling with H-4 and H-6.

-

H-6 is ortho to the aldehyde group, making it one of the most deshielded aromatic protons. It will appear as a doublet of triplets, split by the ortho-coupled H-5 and the meta-coupled H-2 and H-4.

-

H-4 is also significantly deshielded due to its para-relationship with the aldehyde group. Its splitting pattern will be similar to H-6.

-

H-5 is ortho-coupled to H-4 and H-6, resulting in a triplet.

-

-

Aromatic Protons (Ring B): The protons on the chlorophenyl ring are influenced by the electron-withdrawing chloro substituent.

-

H-2' is ortho to the biphenyl linkage and meta to the chlorine. It is expected to be a narrow triplet due to meta-coupling.

-

The remaining protons H-4', H-5', and H-6' will produce a complex multiplet pattern in the δ 7.45-7.65 ppm range, with splitting arising from their respective ortho and meta relationships.

-

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides a signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and insight into their functional group identity. Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets.

Core Principles of ¹³C NMR Interpretation

-

Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (~0-220 ppm). Carbonyl carbons are highly deshielded and appear far downfield (δ 190-220 ppm).[10][11] Aromatic and alkene carbons resonate in the δ 110-160 ppm region.[4][12] The electronegativity of attached atoms and hybridization state are the primary factors influencing the chemical shift.

Predicted ¹³C NMR Spectral Data for this compound

The molecule has 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |

| C-α (Carbonyl) | 191.5 - 192.5 | Aldehyde C=O |

| C-3' | 134.5 - 135.5 | Quaternary Aromatic (C-Cl) |

| C-1 | 137.0 - 138.0 | Quaternary Aromatic (C-CHO) |

| C-3 | 141.0 - 142.0 | Quaternary Aromatic (C-C) |

| C-1' | 139.5 - 140.5 | Quaternary Aromatic (C-C) |

| C-5 | 129.5 - 130.5 | Tertiary Aromatic (CH) |

| C-5' | 130.0 - 131.0 | Tertiary Aromatic (CH) |

| C-6 | 134.0 - 135.0 | Tertiary Aromatic (CH) |

| C-4 | 129.0 - 130.0 | Tertiary Aromatic (CH) |

| C-2 | 128.5 - 129.5 | Tertiary Aromatic (CH) |

| C-6' | 127.5 - 128.5 | Tertiary Aromatic (CH) |

| C-4' | 127.0 - 128.0 | Tertiary Aromatic (CH) |

| C-2' | 125.5 - 126.5 | Tertiary Aromatic (CH) |

Detailed Interpretation

-

Carbonyl Carbon (C-α): The aldehyde carbonyl carbon gives a characteristic signal in the far downfield region, predicted around δ 192.0 ppm.[10][11] This is a diagnostic peak for the aldehyde functionality.

-

Quaternary Carbons: Four signals are expected for the carbons lacking attached protons.

-

C-3' : The carbon directly bonded to the electronegative chlorine atom will be found around δ 135.0 ppm.

-

C-1 : The carbon bearing the aldehyde group is also deshielded, appearing around δ 137.5 ppm.

-

C-3 and C-1' : These are the carbons involved in the biphenyl linkage. Their chemical shifts will be influenced by the substituent on the other ring and are predicted to be in the δ 139-142 ppm range.

-

-

Tertiary (CH) Aromatic Carbons: The remaining eight signals correspond to the protonated aromatic carbons. Their chemical shifts are subtly influenced by their position relative to the electron-withdrawing chloro and aldehyde groups, resulting in a cluster of peaks generally between δ 125-135 ppm. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data necessitates a standardized and validated protocol.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a 5 mm NMR tube. CDCl₃ is common, with the residual solvent peak appearing at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[5][13]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C).[9][10]

-

Cap the NMR tube and vortex gently to ensure a homogeneous solution.

-

-

Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Insert the sample into the spectrometer probe.

-

Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) to obtain an absorption-mode spectrum.

-

Apply baseline correction to ensure a flat spectral baseline.

-

Reference the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Experimental Workflow Diagram

Caption: NMR experimental workflow from sample preparation to final data analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The characteristic downfield singlet of the aldehyde proton, coupled with the complex but predictable patterns in the aromatic region, allows for complete assignment of the proton environment. Similarly, the thirteen distinct signals in the ¹³C spectrum, including the diagnostic carbonyl peak, confirm the molecular carbon framework. This guide demonstrates the power of NMR spectroscopy as an indispensable tool, providing the detailed structural insights that are critical for advancing research and development in the chemical and pharmaceutical sciences.

References

- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- NMR Spectroscopy of Aromatic Compounds. ResearchGate.

- Aromatics - Spectroscopy Tutorial. Organic Chemistry at CU Boulder.

- ¹H NMR Spectra and Interpretation. KPU Pressbooks - Organic Chemistry I.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- “Click” dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry.

- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information.

- Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas - Supporting Information. Beilstein Journals.

- 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum. ChemicalBook.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Human Metabolome Database.

- Copies of 1H, 13C, 19F NMR spectra.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. Doc Brown's Chemistry.

- C-13 NMR and DEPT. Scribd.

- Functionalization of 3-Chlorobenzaldehyde. ResearchGate.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Human Metabolome Database.

- 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum. ChemicalBook.

- This compound | 400745-60-0. Benchchem.

- Biphenyl(92-52-4) 1H NMR spectrum. ChemicalBook.

- Preparation of 3-chlorobenzaldehyde. PrepChem.com.

- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate.

- 3-chlorobenzaldehyde - 587-04-2, C7H5ClO. ChemSynthesis.

- 3-Chlorobenzaldehyde 97 | 587-04-2. MilliporeSigma.

- 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. CORE.

- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments Magnetic Resonance.

- Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance.

Sources

- 1. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 3-Chlorobenzaldehyde(587-04-2) 1H NMR [m.chemicalbook.com]

- 8. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

Solubility of 3-(3-Chlorophenyl)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3-Chlorophenyl)benzaldehyde in Organic Solvents

Introduction: Understanding the Medium for the Message

This compound (CAS No. 587-04-2), a substituted aromatic aldehyde, serves as a critical building block in various synthetic pathways, particularly in the development of dyes and pharmaceutical intermediates.[1] Its utility in a laboratory or industrial setting is fundamentally governed by its behavior in solution. For researchers in organic synthesis and drug development, a comprehensive understanding of a compound's solubility is not merely academic; it is the cornerstone of reaction design, purification strategy, process scale-up, and formulation development. The ability to dissolve a reactant dictates the choice of reaction vessel, stirring mechanism, and work-up procedure. In crystallization, solubility characteristics determine the selection of an appropriate solvent system to achieve high yield and purity.

This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the solubility profile of this compound. We will move beyond simple declarations of "soluble" or "insoluble" to explore the underlying physicochemical principles that dictate its behavior. This document provides theoretical grounding, predictive analysis, and actionable experimental protocols for scientists to characterize this key intermediate in their own laboratories.

Physicochemical Characteristics: The Blueprint for Solubility

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below. These values provide the first clues to its behavior in various solvents.

| Property | Value | Reference |

| CAS Number | 587-04-2 | [2][3] |

| Molecular Formula | C₇H₅ClO | [1][3] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| Form | Liquid | [1][2] |

| Appearance | Clear colorless to light yellow | [1] |

| Melting Point | 9-12 °C (lit.) | [1][2] |

| Boiling Point | 213-214 °C (lit.) | [1][2] |

| Density | 1.241 g/mL at 25 °C (lit.) | [1][2] |

| logP (octanol/water) | 2.44 | |

| Water Solubility | Insoluble | [1] |

The most telling property here is the octanol-water partition coefficient (logP) of 2.44. A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), classifying the compound as hydrophobic. This is consistent with its observed insolubility in water and provides a strong basis for predicting its solubility in organic solvents.[1]

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[4] It means that substances with similar polarities are more likely to be soluble in one another. Organic molecules can be viewed as a balance between polar and non-polar regions.

-

This compound's Structure: This molecule contains a large, non-polar benzene ring. The chlorine atom and the aldehyde group (-CHO) introduce some polarity due to the electronegativity of oxygen and chlorine. However, the overall character of the molecule is dominated by the non-polar aromatic system.

-

Solvent Classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are expected to be excellent solvents for the non-polar this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. They are effective at dissolving compounds with some polarity and are predicted to be good solvents for this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have strong dipole moments and can act as hydrogen bond donors. While ethanol and methanol will likely dissolve the compound due to their organic character, water, with its strong hydrogen-bonding network, is a very poor solvent for hydrophobic molecules like this one.[5][6]

-

Based on this framework, a predicted qualitative solubility profile can be constructed.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The molecule's high hydrophobicity (logP > 0) and lack of significant hydrogen bonding capability prevent it from disrupting water's strong intermolecular forces.[1] |

| Hexane | Non-Polar | Soluble | The non-polar nature of hexane is highly compatible with the large aromatic ring of the solute. |

| Toluene | Non-Polar (Aromatic) | Very Soluble | The aromatic structures of both solvent and solute lead to favorable π-stacking interactions, enhancing solubility. |

| Diethyl Ether | Slightly Polar Aprotic | Soluble | A good general-purpose solvent for moderately non-polar organic compounds. |

| Acetone | Polar Aprotic | Soluble | The ketone group can interact with the aldehyde group of the solute, making it an effective solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | Often used in chromatography and extractions for compounds of similar polarity. |

| Dichloromethane | Polar Aprotic | Very Soluble | Its ability to dissolve a wide range of organic compounds makes it a strong candidate. |

| Methanol / Ethanol | Polar Protic | Soluble | The alkyl portion of the alcohol is compatible with the solute, overcoming the polarity of the hydroxyl group. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the predicted solubility profile. It is a foundational technique in organic chemistry for characterizing an unknown compound.[7][8]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm) and rack

-

Graduated cylinder or micropipettes

-

Vortex mixer

-

Solvents: Deionized Water, Methanol, Toluene, Hexane, Acetone, Dichloromethane

Procedure:

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Solute Addition: Add approximately 25 mg of this compound to each test tube. For this liquid compound, this equates to roughly 20 µL (using its density of 1.241 g/mL).

-

Solvent Addition: Add the test solvent to the corresponding tube in 0.25 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is a single, clear phase with no visible droplets of undissolved solute.

-

Partially Soluble: The solution appears cloudy, or a significant portion of the solute has dissolved, but some remains.

-

Insoluble: Two distinct phases are visible, or the solute shows no sign of dissolving.

-

-

Incremental Addition: Continue adding solvent in 0.25 mL increments up to a total volume of 1.0 mL, vortexing and observing after each addition.

-

Recording Data: Record the results for each solvent. A common threshold for declaring a compound "soluble" is if it dissolves at a concentration of ≤ 50 mg/mL.

This workflow provides a rapid and reliable method for mapping the qualitative solubility of the compound.

Caption: Workflow for Qualitative Solubility Testing.

Experimental Protocol: Quantitative Solubility by the Shake-Flask Method

While qualitative tests are useful, drug development and process chemistry require precise, quantitative data. The isothermal shake-flask method is a well-established technique for determining equilibrium solubility.[9] The following protocol outlines how to generate this critical data.

Objective: To determine the exact solubility (e.g., in mg/mL) of this compound in a specific organic solvent at a controlled temperature.

Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then filtered and its concentration is determined analytically.

Materials:

-

This compound

-

Solvent of interest (e.g., Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

Part A: Sample Preparation & Equilibration

-

Add Excess Solute: To a series of vials, add a known amount of the solvent (e.g., 5.0 mL). Add an excess of this compound to each vial, ensuring a significant amount of undissolved material remains at the bottom. This is critical to ensure equilibrium with a solid/liquid phase is achieved.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., set to 25 °C and 200 RPM).

-

Agitation Time: Allow the samples to agitate for at least 24 hours. A preliminary time-course experiment (analyzing samples at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

Part B: Sample Analysis

-

Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved material to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean analysis vial. This step is crucial to remove any microscopic particulates that would artificially inflate the concentration measurement.

-

Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method. Calculate the concentration of the original, undiluted supernatant based on the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

Caption: Workflow for Quantitative Shake-Flask Solubility.

Safety and Handling Precautions

As a responsible scientist, safe handling is paramount. This compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent inhalation of vapors. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Always consult the most current Safety Data Sheet (SDS) for the material before beginning any experimental work.[10][11][12]

Conclusion

This compound is a hydrophobic, non-polar molecule with negligible solubility in water but good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons like hexane to polar aprotic solvents like acetone. This solubility profile is a direct consequence of its molecular structure, dominated by the non-polar aromatic ring. While predictive frameworks provide a strong starting point, this guide provides detailed, actionable protocols for both qualitative and quantitative solubility determination. Armed with this information and these methodologies, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, enabling more efficient and effective scientific development.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Faculty of Engineering, Lund University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

PubChem. (n.d.). 4-[(3-Chlorophenyl)methoxy]benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Loba Chemie. (2016). 3-CHLOROBENZALDEHYDE MSDS. Available at: [Link]

-

PubChem. (n.d.). 3-Chlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Available at: [Link]

-

PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-Chlorobenzaldehyde | 587-04-2 [chemicalbook.com]

- 2. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermodynamic Stability of 3-(3-Chlorophenyl)benzaldehyde

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-(3-Chlorophenyl)benzaldehyde, a key consideration for its application in research, drug development, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, computational methodologies, and practical experimental protocols.

Introduction: The Critical Role of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a cornerstone of its viability for further development. It dictates the material's shelf-life, influences its formulation, and is a critical parameter for regulatory approval. An unstable compound can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and characterization of the thermodynamic landscape of this molecule are paramount.

This guide will navigate the multifaceted approach to determining the thermodynamic stability of this compound, encompassing predictive computational modeling and empirical experimental verification. We will explore not only the "how" but, more importantly, the "why" behind the selection of specific analytical techniques and experimental designs.

Physicochemical Properties and Thermodynamic Parameters

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs and theoretical calculations.

Table 1: Physicochemical and Thermodynamic Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 3-Chlorobenzaldehyde (Experimental) |

| Molecular Formula | C₁₃H₉ClO | C₇H₅ClO[1] |

| Molecular Weight | 216.66 g/mol | 140.57 g/mol [1][2] |

| Melting Point (°C) | Estimated to be a low-melting solid or high-boiling liquid | 9-12[2] or 17-18[3] |

| Boiling Point (°C) | > 215 | 213-215[3] |

| Enthalpy of Formation (liquid, kJ/mol) | Not available | -105[4] |

| Enthalpy of Combustion (liquid, kJ/mol) | Not available | -3365 to -3366.9[4] |

Note: The data for this compound is estimated based on its structure and the properties of its parent compounds. Experimental verification is highly recommended.

Synthesis and Sample Preparation for Stability Studies

The quality of the starting material is critical for accurate stability testing. A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7]

Proposed Synthesis: Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical and Computational Approaches to Stability Prediction

Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective means to predict the thermodynamic stability of a molecule.[8] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most robust methods for this purpose.

Density Functional Theory (DFT) for Thermodynamic Parameters

DFT calculations can predict various thermodynamic properties, such as the enthalpy of formation, Gibbs free energy, and vibrational frequencies.[9][10] By comparing the energies of the parent molecule and its potential degradation products, a prediction of its thermodynamic stability can be made.

Sources

- 1. Benzaldehyde, 3-chloro- [webbook.nist.gov]

- 2. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Benzaldehyde, 3-chloro- [webbook.nist.gov]

- 5. This compound | 400745-60-0 | Benchchem [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Reported synthesis pathways for 3-(3-Chlorophenyl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways reported for this compound (CAS No: 400745-60-0), a valuable biphenyl carbaldehyde intermediate in the fields of medicinal chemistry and materials science.[1] The biphenyl scaffold is a privileged structure in numerous pharmaceuticals and advanced materials, making efficient and scalable access to functionalized derivatives like the title compound a critical objective for research and development professionals.[1] This document delineates three core synthetic strategies: the highly efficient Suzuki-Miyaura cross-coupling, a classic Grignard reagent-based approach, and a functional group interconversion via oxidation of the corresponding benzyl alcohol. Each section provides a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of Biphenyl Carbaldehydes

Biphenyls, characterized by two interconnected phenyl rings, are not merely the sum of their aromatic parts; the linkage allows for unique electronic communication and rotational flexibility, leading to distinct chemical behaviors.[1] The introduction of a highly reactive carbaldehyde (–CHO) group transforms the biphenyl core into a versatile synthetic intermediate, capable of undergoing a vast array of transformations including oxidations, reductions, and condensation reactions.[1] this compound, with its specific substitution pattern, serves as a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of targeted therapeutics and novel polymers.[1] The primary challenge in its synthesis lies in the strategic formation of the central carbon-carbon bond between the two phenyl rings.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction represents the state-of-the-art methodology for constructing biaryl systems.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high functional group tolerance, excellent yields, and the use of relatively non-toxic and stable boronic acid reagents.[3][4] For the synthesis of this compound, this is arguably the most direct and efficient route.[1]

Mechanistic Principle & Strategy

The reaction couples two key fragments: 3-bromobenzaldehyde and 3-chlorophenylboronic acid. The choice of a bromide over a chloride for the aryl halide component is strategic; the C-Br bond is more readily activated by the palladium catalyst in the oxidative addition step of the catalytic cycle compared to the more robust C-Cl bond. 3-Chlorophenylboronic acid is a commercially available and stable coupling partner.

Diagram of the Suzuki-Miyaura Pathway

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Comment | Reference |

| Aryl Halide | 3-Bromobenzaldehyde | More reactive than the corresponding chloride. | [1] |

| Boronic Acid | 3-Chlorophenylboronic acid | Stable, commercially available coupling partner. | [1] |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%) | dppf is a robust ligand stabilizing the Pd(0) active species. | [3] |

| Base | Cs₂CO₃ or K₂CO₃ (2-3 eq.) | Activates the boronic acid for transmetalation. | [3] |

| Solvent | THF/H₂O (10:1) or DME | Aqueous conditions are often beneficial for this reaction. | [3][5] |

| Temperature | 70-90 °C | Provides thermal energy to drive the catalytic cycle. | [3] |

| Typical Yield | >85% | High efficiency is a hallmark of this reaction. | [5] |

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for similar Suzuki-Miyaura couplings.[3]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq.), 3-chlorophenylboronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02 eq.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., a 10:1 mixture of Tetrahydrofuran and Water) via cannula.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Pathway II: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6] It involves the reaction of a highly nucleophilic organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group.[7] While powerful, this pathway requires careful substrate consideration, particularly the need to protect reactive functional groups.

Mechanistic Principle & Strategy

This strategy involves the reaction between a Grignard reagent derived from 1-bromo-3-chlorobenzene and an electrophile providing the benzaldehyde moiety. A critical consideration is that the aldehyde group is incompatible with the Grignard reagent; it would be attacked by the nucleophile.[7][8] Therefore, the aldehyde must be "protected" as a non-reactive functional group, such as an acetal, which can be removed in a final step. The synthesis of the necessary 3-bromobenzaldehyde diethyl acetal precursor can be achieved through standard methods from 3-bromobenzaldehyde.[9]

Diagram of the Grignard Pathway

Caption: Multi-step synthesis via a Grignard reaction with a protected aldehyde.

Detailed Experimental Protocol

This protocol is a representative example based on standard Grignard reaction procedures.[8][10]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is often initiated with a small crystal of iodine or gentle warming.

-

Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-bromobenzaldehyde diethyl acetal (1.1 eq.) in anhydrous THF dropwise to the Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Deprotection:

-